molecular formula C13H12BrNO2 B12428030 Ethyl 5-(4-bromophenyl)-1H-pyrrole-2-carboxylate

Ethyl 5-(4-bromophenyl)-1H-pyrrole-2-carboxylate

Cat. No.: B12428030
M. Wt: 294.14 g/mol
InChI Key: MNZMRFBLQZDALN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(4-bromophenyl)-1H-pyrrole-2-carboxylate is an organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a bromophenyl group attached to the pyrrole ring, which is further esterified with an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(4-bromophenyl)-1H-pyrrole-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization with ammonium acetate. The reaction is usually carried out in a solvent such as ethanol or acetic acid under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling reaction parameters can improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-bromophenyl)-1H-pyrrole-2-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a catalyst like palladium.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Ester Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Major Products Formed

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Oxidized pyrrole derivatives.

    Reduction Products: Reduced pyrrole derivatives.

    Hydrolysis Products: The corresponding carboxylic acid.

Scientific Research Applications

Ethyl 5-(4-bromophenyl)-1H-pyrrole-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-(4-bromophenyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, while the pyrrole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-(4-bromophenyl)-1H-pyrrole-2-carboxylate is unique due to its specific combination of a bromophenyl group and a pyrrole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H12BrNO2

Molecular Weight

294.14 g/mol

IUPAC Name

ethyl 5-(4-bromophenyl)-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C13H12BrNO2/c1-2-17-13(16)12-8-7-11(15-12)9-3-5-10(14)6-4-9/h3-8,15H,2H2,1H3

InChI Key

MNZMRFBLQZDALN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(N1)C2=CC=C(C=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.